Regioisomeric Differentiation: Enhanced Urease Inhibition Compared to the 2-Substituted Analog
The 3-substituted regioisomer (target compound) demonstrated significantly greater urease inhibition (IC50 = 12.3 ± 1.1 µM) compared to its 2-substituted regioisomeric counterpart (2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide, CAS 326903-25-7), which showed an IC50 of 45.7 ± 3.8 µM under identical assay conditions [1]. This ~3.7-fold improvement in potency is attributed to the optimized distance between the phthalimide core and the anilide moiety, which facilitates a more effective interaction with the urease active site.
| Evidence Dimension | Urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.3 ± 1.1 µM |
| Comparator Or Baseline | 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide (CAS 326903-25-7), IC50 = 45.7 ± 3.8 µM |
| Quantified Difference | ~3.7-fold more potent (lower IC50) |
| Conditions | In vitro urease enzyme inhibition assay, pH 7.4, 25°C, pre-incubation time of 15 min |
Why This Matters
For procurement in anti-urease drug discovery or agricultural urease inhibitor programs, the 3-substituted regioisomer provides a critical scaffold with pre-validated potency that the 2-substituted analog lacks, reducing the need for extensive preliminary screening.
- [1] Özil, M., Bodur, O., Yildirim, M., & Baltaş, N. (2023). Kinetic Studies, Antioxidant Activities, Enzyme Inhibition Properties and Molecular Docking of 1,3-Dihydro-1,3-Dioxoisoindole Derivatives. PubMed. View Source
